Tetracycline 10-O-B-D-galactopyranoside
Overview
Description
Tetracycline 10-O-B-D-galactopyranoside: is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria. It acts as a protein synthesis inhibitor and is commonly used to treat acne and rosacea. Historically, it has played a significant role in reducing deaths from cholera. This compound is a galactoside analog, and upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Mechanism of Action
Target of Action
Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . Its primary target is the bacterial ribosome, where it acts as a protein synthesis inhibitor .
Mode of Action
This compound binds to the bacterial ribosome and inhibits the addition of new amino acids to the growing peptide chain . This prevents the bacteria from producing essential proteins, thereby inhibiting its growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis . By inhibiting this pathway, the compound disrupts bacterial growth and proliferation .
Pharmacokinetics
It is known that upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, making it effective against a broad range of bacteria . It is commonly used to treat acne and, more recently, rosacea . It has also played a historical role in reducing the number of deaths from cholera .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can lead to the hydrolysis of the galactoside group, activating the antibiotic
Biochemical Analysis
Biochemical Properties
Tetracycline 10-O-B-D-galactopyranoside acts as a protein synthesis inhibitor . It interacts with various enzymes and proteins, inhibiting their function and thereby disrupting biochemical reactions. Upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Cellular Effects
The effects of this compound on cells are primarily due to its role as a protein synthesis inhibitor . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to the disruption of normal cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the glycosylation of tetracycline with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactose derivative, and a glycosyl acceptor, which is tetracycline. The reaction is catalyzed by glycosyltransferases or chemical catalysts under specific conditions to ensure the selective formation of the 10-O-glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species, followed by extraction and purification steps. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Substitution reactions can occur at various positions on the tetracycline core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-galactosidase or acidic conditions can be used to hydrolyze the galactoside group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: The major product formed is tetracycline, the active antibiotic.
Substitution: Various substituted tetracycline derivatives can be formed depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Tetracycline 10-O-B-D-galactopyranoside is used as a model compound in glycosylation studies and the development of glycosyltransferase inhibitors .
Biology: It serves as a tool in studying protein synthesis inhibition and the mechanisms of antibiotic resistance .
Medicine: The compound is used in the development of new antibiotics and in the treatment of bacterial infections, particularly those caused by tetracycline-resistant strains .
Industry: In the pharmaceutical industry, it is used in the formulation of topical and oral antibiotics for treating skin conditions and bacterial infections .
Comparison with Similar Compounds
Tetracycline: The parent compound, which lacks the galactoside group.
Doxycycline: A tetracycline derivative with a modified structure that enhances its pharmacokinetic properties.
Minocycline: Another tetracycline derivative known for its broad-spectrum activity and improved tissue penetration.
Uniqueness: Tetracycline 10-O-B-D-galactopyranoside is unique due to its galactoside moiety, which allows for targeted enzymatic release of the active antibiotic tetracycline. This feature can be exploited in prodrug strategies to improve the delivery and efficacy of tetracycline .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIGPCCKIYYEBO-UCUSNPRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716366 | |
Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319426-63-6 | |
Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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